3-Chloro-2-methylphenyl ethyl sulfide

Description

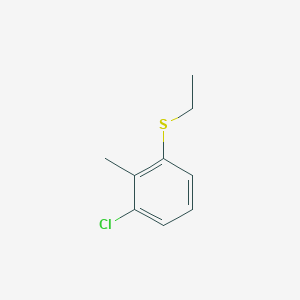

3-Chloro-2-methylphenyl ethyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with a chlorine atom at position 3, a methyl group at position 2, and an ethyl sulfide (-S-CH₂CH₃) group at position 1. Its molecular formula is C₉H₁₁ClS, and its structure combines aromatic and sulfide functionalities. This compound’s reactivity and applications are influenced by the electronic effects of the chlorine substituent, the steric hindrance from the methyl group, and the lipophilic nature of the ethyl sulfide chain.

Properties

IUPAC Name |

1-chloro-3-ethylsulfanyl-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClS/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTSQGNGRQUIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(=CC=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylphenyl ethyl sulfide typically involves the reaction of 3-chloro-2-methylphenol with ethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as palladium or nickel can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylphenyl ethyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.

Reduction: Lithium aluminum hydride; reaction conditionsreflux in anhydrous ether.

Substitution: Amines, thiols; reaction conditionsbase (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature range of 50-80°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

In organic synthesis, 3-Chloro-2-methylphenyl ethyl sulfide serves as an important intermediate for the preparation of various alkylthio compounds. It is particularly useful in the synthesis of (alkylthio)(haloalkyl)benzene derivatives, which are valuable for further chemical transformations .

Biological Studies

The compound has been investigated for its interactions with biological molecules. Research indicates that it may influence enzymatic activities, acting as an enzyme inhibitor or activator depending on the context. Studies have shown potential effects on metabolic pathways, making it a candidate for pharmacological research .

Medicinal Chemistry

Research is ongoing to explore the pharmacological potential of this compound, particularly in enzyme inhibition. Its ability to bind to active sites of enzymes suggests that it may have therapeutic applications in treating diseases where enzyme modulation is beneficial .

Environmental Considerations

The environmental impact of this compound has also been assessed. Studies indicate that the compound exhibits low biodegradability and potential for bioaccumulation, raising concerns about its persistence in ecosystems .

Biodegradation Data

| Test Method | Result |

|---|---|

| MITI II Test (OECD 302C) | <70% mineralization within 14 days |

| Biowin Model Prediction | Not readily biodegradable; > months for ultimate degradation |

Case Study 1: Enzyme Inhibition

In a study examining the effects of various sulfides on enzyme activity, this compound was found to inhibit specific enzymes involved in metabolic pathways. The study provided insights into its mechanism of action and potential therapeutic uses .

Case Study 2: Environmental Impact Assessment

A comprehensive assessment was conducted to evaluate the environmental risks associated with low production volume substances including this compound. The findings highlighted its persistence in aquatic environments and potential ecological risks, emphasizing the need for careful management and regulation .

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylphenyl ethyl sulfide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Chloro-2-methylphenyl Methyl Sulfide (CAS 82961-52-2)

- Structural Differences : Replaces the ethyl sulfide group with a methyl sulfide (-S-CH₃).

- Boiling Point: Longer alkyl chains typically elevate boiling points due to increased van der Waals interactions.

- Reactivity : Methyl sulfides may oxidize more readily to sulfoxides than ethyl analogs due to lower steric protection .

Ethyl 3-Fluoro-6-methylphenyl Sulfide (CAS 1267967-99-6)

- Substituent Effects: Halogen Electronic Influence: Fluorine’s electronegativity withdraws electron density from the ring, reducing electrophilic substitution reactivity compared to chlorine.

((5-Chloro-2-ethynylphenyl)methylene)bis(allylsulfane) ()

- Structural Complexity : Features dual allyl sulfide groups and an ethynyl substituent.

- Reactivity: The ethynyl group enables click chemistry applications, while bis-sulfide motifs may enhance metal-binding capacity, differing from the monosulfide target compound .

Comparison with Aliphatic Sulfides

2-Chloroethylchloromethylsulfide (CAS 2625-76-5)

- Structure : Aliphatic sulfide with two chlorine atoms (C₃H₆Cl₂S).

- Reactivity : Prone to oxidation and nucleophilic substitution due to the labile aliphatic Cl atoms. Unlike aromatic sulfides, it lacks resonance stabilization, making it more reactive but less stable .

- Applications: Potential use as an alkylating agent or intermediate in organic synthesis, contrasting with the aromatic target compound’s likely role in functionalized materials .

Electronic and Steric Effects of Substituents

- Chlorine vs. Fluorine: Electron Withdrawal: Cl provides moderate electron withdrawal via inductive effects, while F exerts stronger electronegativity, deactivating the ring further. Leaving Group Potential: Cl’s superior leaving ability enhances susceptibility to nucleophilic aromatic substitution compared to F .

- Methyl Group Position :

Data Table: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Sulfide Group | Notable Properties/Applications |

|---|---|---|---|---|---|

| 3-Chloro-2-methylphenyl ethyl sulfide | N/A | C₉H₁₁ClS | Cl (3), Me (2), S-Et (1) | Ethyl | High lipophilicity; potential agrochemical intermediate |

| 3-Chloro-2-methylphenyl methyl sulfide | 82961-52-2 | C₈H₉ClS | Cl (3), Me (2), S-Me (1) | Methyl | Lower boiling point; oxidizes readily |

| Ethyl 3-fluoro-6-methylphenyl sulfide | 1267967-99-6 | C₉H₁₁FS | F (3), Me (6), S-Et (1) | Ethyl | Electron-deficient ring; reduced reactivity |

| 2-Chloroethylchloromethylsulfide | 2625-76-5 | C₃H₆Cl₂S | Cl (CH₂Cl, CH₂CH₂Cl) | Aliphatic | Reactive alkylating agent; unstable |

Biological Activity

3-Chloro-2-methylphenyl ethyl sulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13ClS. Its structure includes a chloro group and a methyl group on a phenyl ring, linked to an ethyl sulfide moiety, which contributes to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been investigated for its potential as an anti-cancer agent and as an inhibitor of specific enzymes.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

2. Enzyme Inhibition

One notable area of investigation is the compound's role as a urease inhibitor. Urease is an enzyme linked to several pathological conditions, including kidney stones and gastric disorders. In vitro studies have demonstrated that certain thiourea derivatives, which share structural similarities with this compound, exhibit potent urease inhibitory activity, suggesting that this compound may also possess similar properties .

Case Studies

- Urease Inhibition : A study synthesized various thiourea derivatives based on the structure of this compound. The results indicated that these compounds showed significant urease inhibition compared to standard drugs, highlighting their potential for treating urease-related disorders .

- Anticancer Properties : Another research effort focused on the synthesis of phenolic compounds related to this compound. These compounds were tested against different cancer cell lines, yielding promising results in terms of inhibiting cell growth and inducing apoptosis .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.